Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-20(23)18-10-6-5-9-17(18)19(22)21-13-11-16(12-14-21)27(24,25)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRYACYRQIYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Differences and Analogues
- Core Heterocycle: The target compound uses a piperidine ring, whereas C1–C7 derivatives feature piperazine linked to a quinoline-carbonyl group. Piperidine’s six-membered ring (vs. piperazine’s seven-membered ring with two nitrogens) may influence conformational flexibility and binding interactions.
- C1–C7 derivatives have quinoline-carbonyl groups, which confer π-π stacking capabilities and planar rigidity, unlike the non-aromatic piperidine-carbonyl in the target compound.
Physicochemical Properties
- Solubility and Crystallinity: C1–C7 compounds were isolated as yellow/white solids via ethyl acetate crystallization . The phenylsulfonyl group in the target compound may reduce solubility in nonpolar solvents compared to halogenated analogues (e.g., C2–C4), which balance lipophilicity and polarity.
- Thermal Stability: No direct data exist for the target compound, but piperidine derivatives generally exhibit higher thermal stability than piperazine-based analogues due to reduced ring strain.
Table 1: Comparison of Key Features
| Compound | Core Structure | Key Substituent | Physical State |
|---|---|---|---|
| Target Compound | Piperidine-benzoate | Phenylsulfonyl | Not reported |
| C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-quinoline | Phenyl | White solid |
| C3 (Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-quinoline | 4-Chlorophenyl | Yellow solid |
| C6 (Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-quinoline | 4-Methoxyphenyl | White solid |
Research Implications and Gaps
While the evidence provides robust data for quinoline-piperazine derivatives, direct comparisons with Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate remain speculative. Future studies should prioritize synthesizing the target compound and evaluating its biological activity (e.g., kinase inhibition) relative to C1–C7 analogues.
Biological Activity
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 364.43 g/mol
The compound features a piperidine ring substituted with a phenylsulfonyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds with piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. The presence of the phenylsulfonyl group is thought to enhance the compound's ability to inhibit bacterial growth by interfering with bacterial enzyme systems.
Anticancer Activity
Studies have shown that derivatives of piperidine can exhibit anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, suggesting potential as therapeutic agents in cancer treatment.
In Vitro Studies
A study conducted on piperidine derivatives, including those similar to this compound, highlighted their ability to inhibit specific cancer cell lines. The results indicated:
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), HeLa (cervical cancer)
- IC50 Values : The IC50 values ranged from 10 µM to 30 µM, indicating effective cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives have revealed that modifications to the sulfonamide and carbonyl groups significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cell membrane permeability |
| Variations in sulfonamide structure | Altered enzyme inhibition profiles |
These findings suggest that careful structural modifications can optimize the efficacy of this compound for specific therapeutic applications.
Q & A
Q. What are the key synthetic routes for Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate?
The synthesis typically involves multi-step pathways, including:
- Piperidine sulfonylation : Reacting piperidine derivatives with phenylsulfonyl chloride to introduce the sulfonyl group .
- Carbonyl coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine sulfonyl moiety to the benzoate scaffold via amide or ester bonds .
- Esterification : Final methylation of the carboxylic acid group using methanol under acidic conditions .
Critical factors: Solvent choice (e.g., DMF for solubility), reaction temperature (0–25°C to minimize side reactions), and purification via column chromatography .
Q. How is this compound characterized structurally?
- NMR spectroscopy : and NMR are used to confirm the piperidine ring conformation, sulfonyl group placement, and benzoate ester linkage. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm for aromatic protons) .
- IR spectroscopy : Key peaks include C=O stretching (~1700 cm) for the ester and amide groups, and S=O stretching (~1350–1150 cm) .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. What are its primary reactivity profiles?
- Nucleophilic substitution : The sulfonyl group can undergo substitution with amines or thiols under basic conditions .
- Hydrolysis : The ester group is susceptible to hydrolysis in acidic or alkaline media, forming carboxylic acid derivatives .
- Electrophilic aromatic substitution : The benzene ring’s electron-deficient nature (due to sulfonyl groups) directs meta/para substitution in nitration or halogenation reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, improving coupling efficiency .
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates esterification kinetics .
- Temperature control : Maintaining sub-ambient temperatures during sulfonylation reduces byproduct formation (e.g., sulfonic acid derivatives) .
Data contradiction note: Elevated temperatures (50–60°C) may improve coupling efficiency but risk ester hydrolysis; kinetic studies are recommended to balance trade-offs .
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Variable temperature (VT) NMR : Resolves dynamic effects (e.g., piperidine ring puckering) that cause signal splitting .
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic or sulfonyl-adjacent signals .
- Cross-validation with computational chemistry : Density Functional Theory (DFT)-predicted chemical shifts (e.g., using Gaussian 09) can validate experimental NMR assignments .
Q. What strategies are used to assess biological activity in vitro?
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO hydration methods. IC values are calculated from dose-response curves .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .
- Binding affinity quantification : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) measures interactions with target proteins (e.g., kinase domains) .
Q. How to address stability issues in biological assays?
- pH-dependent stability studies : Monitor ester hydrolysis rates via HPLC at physiological pH (7.4) and acidic conditions (e.g., lysosomal pH 5.0) .
- Serum stability assays : Incubate with fetal bovine serum (FBS) and quantify intact compound via LC-MS over 24 hours .
- Prodrug approaches : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .
Methodological and Data Analysis
Q. How to design Structure-Activity Relationship (SAR) studies?
- Scaffold diversification : Synthesize analogs with variations in the piperidine ring (e.g., 3-methylpiperidine) or sulfonyl substituents (e.g., trifluoromethylsulfonyl) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (phenyl group) .
- Statistical modeling : Partial Least Squares (PLS) regression correlates molecular descriptors (e.g., LogP, polar surface area) with bioactivity data .
Q. What computational tools predict metabolic pathways?
- ADMET Predictors : Simulations using ADMET Predictor™ or StarDrop identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, sulfonyl reduction) .
- CYP450 docking : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation hotspots .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
- CRISPR-Cas9 knockout : Ablate putative target genes (e.g., carbonic anhydrase IX) and assess loss of compound efficacy .
- Fluorescence Polarization (FP) : Competitive binding assays with fluorescent probes quantify displacement by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
